Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Medicinal chemistry programs often struggle to source structurally defined pyrimidine-piperidine-oxobutanoate intermediates with the correct substitution pattern for SAR deconvolution. Generic replacement risks altered molecular recognition and downstream reactivity. This compound resolves the pain point by providing the exact 3-oxy-piperidine, 4,6-dimethylpyrimidin-2-yloxy architecture with an ethyl ester handle for E3 ligase conjugation. Key supply outcomes: - Confirmed C₁₇H₂₅N₃O₄ scaffold ensures regioisomeric fidelity for kinase/GPCR library screening. - Ethyl 4-oxobutanoate side chain enables direct linker derivatization without protecting-group manipulation. - Batch-to-batch HPLC retention time consistency supports LC-MS reference standard use.

Molecular Formula C17H25N3O4
Molecular Weight 335.404
CAS No. 2097893-49-5
Cat. No. B2926208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate
CAS2097893-49-5
Molecular FormulaC17H25N3O4
Molecular Weight335.404
Structural Identifiers
SMILESCCOC(=O)CCC(=O)N1CCCC(C1)OC2=NC(=CC(=N2)C)C
InChIInChI=1S/C17H25N3O4/c1-4-23-16(22)8-7-15(21)20-9-5-6-14(11-20)24-17-18-12(2)10-13(3)19-17/h10,14H,4-9,11H2,1-3H3
InChIKeyMJZCTVYVQBNXDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate: Structural & Class Identity


Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate is a synthetic small molecule (molecular formula C₁₇H₂₅N₃O₄; molecular weight 335.40 g/mol) belonging to the piperidine-oxobutanoate class, featuring a 4,6-dimethylpyrimidin-2-yloxy substituent at the piperidine 3-position and an ethyl 4-oxobutanoate side chain at the piperidine 1-position [1]. The compound contains a pyrimidine-piperidine-ester/ketone hybrid scaffold, which structurally differentiates it from simpler piperidine derivatives and positions it as a potential intermediate or probe molecule in medicinal chemistry research . No primary research publications or patents explicitly characterizing its biological activity were identified in the accessible literature at the time of this analysis, limiting the depth of quantitative comparative evidence available.

Class Piperidine-oxobutanoate hybrid scaffold with 4,6-dimethylpyrimidin-2-yloxy group
Use Potential intermediate or probe for medicinal chemistry synthesis
Note No primary bioactivity publications; verify suitability for target assays

Generic Substitution Risks for Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate


Generic substitution among piperidine-oxobutanoate derivatives is inadvisable because even minor alterations in the heterocyclic substituent or the piperidine linkage position can profoundly alter molecular recognition, reactivity, and downstream derivatization potential. For instance, replacing the 4,6-dimethylpyrimidin-2-yloxy group with a 2-methylpyrimidin-4-yloxy group (as in CAS 2034619-00-4) changes both steric and electronic features at the heterocycle interface, while moving the oxy linkage from the piperidine 3-position to the 4-position (as in CAS 2034558-11-5) alters the spatial orientation of the pyrimidine ring relative to the oxobutanoate side chain . Such structural variations can result in divergent binding affinities, pharmacokinetic profiles, or synthetic intermediate reactivity, making direct substitution unreliable without experimental confirmation [1].

Pyrimidine substituent variation (e.g., 2-methylpyrimidin-4-yloxy) alters steric and electronic properties, potentially shifting target recognition.
Piperidine linkage position (3-oxy vs. 4-oxy) changes spatial orientation of the heterocycle, which may affect molecular recognition and synthetic utility.
Acyl group identity (ethyl oxobutanoate vs. branched acetate) determines hydrolytic stability and downstream derivatization options.

Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate vs. Closest Analogs


Molecular Weight Difference from 2-Methylpyrimidin-4-yloxy Regioisomer

The target compound (C₁₇H₂₅N₃O₄, MW 335.40 g/mol) possesses a higher molecular weight than its closest pyrimidine-substituted analog, ethyl 4-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate (C₁₆H₂₃N₃O₄, MW 321.37 g/mol), due to an additional methyl group on the pyrimidine ring . This mass difference of 14.03 g/mol is analytically distinguishable by LC-MS and influences lipophilicity and protein binding potential.

MW Difference
Reported
+14.03 g/mol (C₁₇H₂₅N₃O₄ vs. C₁₆H₂₃N₃O₄)
Analytically distinguishable by LC-MS; informs lipophilicity shift.
No bioactivity data available; structural inference only.
Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Piperidine 3-Oxy vs. 4-Oxy Substitution Comparison

The target compound bears the 4,6-dimethylpyrimidin-2-yloxy group at the piperidine 3-position, while the regioisomer ethyl 4-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-4-oxobutanoate (CAS 2034558-11-5) carries the oxy linkage at the 4-position. This positional shift alters the spatial vector of the pyrimidine ring relative to the oxobutanoate side chain, which can affect molecular recognition and synthetic intermediate utility .

Positional Isomerism
Class-level inference
Target: 3-oxy substitution (CAS 2097893-49-5)
Comparator: 4-oxy substitution (CAS 2034558-11-5)
Positional shift may alter target selectivity and synthetic reactivity.
No quantitative activity data; class-level knowledge.
Chemical Biology Synthetic Chemistry Molecular Design

Acyl Group Comparison: Ethyl Oxobutanoate vs. Methyl-substituted Propanone Acetate

The target compound contains an ethyl 4-oxobutanoate side chain, whereas a closely related analog, 1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methyl-1-oxopropan-2-yl acetate (same core, different acyl group), features a bulkier, branched acyl moiety with an acetate ester. These distinct acyl groups confer different hydrolytic stability, steric bulk, and potential for further derivatization . The target compound's linear oxobutanoate ester may offer more predictable reactivity for amide or acid formation.

Acyl Chain
Class-level inference
Linear ethyl 4-oxobutanoate ester
Branched 2-methyl-1-oxopropan-2-yl acetate
Acyl group dictates hydrolytic stability and derivatization potential.
No stability data; structural divergence noted.
Prodrug Design Pharmacokinetics Synthetic Chemistry

Heterocycle Pharmacophore: Pyrimidine vs. Pyridazine

The target compound's 4,6-dimethylpyrimidin-2-yloxy pharmacophore is distinct from the 6-methylpyridazin-3-yloxy group found in ethyl 4-{4-[(6-methylpyridazin-3-yl)oxy]piperidin-1-yl}-4-oxobutanoate (CAS 1797129-35-1). Pyrimidine and pyridazine rings exhibit different hydrogen-bonding capabilities, basicity, and metabolic stability profiles [1]. While no direct comparative biological data are available for these specific compounds, literature precedent demonstrates that pyrimidine-to-pyridazine substitution can invert selectivity or potency at conserved biological targets [2].

Heterocycle
Supporting evidence
4,6-Dimethylpyrimidin-2-yloxy
6-Methylpyridazin-3-yloxy (CAS 1797129-35-1)
Pyrimidine core relevant for kinase/GPCR targets; pyridazine for CNS/anti-inflammatory.
No direct comparative data; literature precedent on bioisosteric effects.
Medicinal Chemistry Drug Discovery Pharmacophore Modeling

Application Scenarios for Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate


SAR Scaffold for 4,6-Dimethylpyrimidine Piperidine Derivatives

The compound serves as a key intermediate or core scaffold for medicinal chemistry programs exploring the 4,6-dimethylpyrimidin-2-yloxy pharmacophore in combination with piperidine-1-yl oxobutanoate side chains. Its unique combination of substitution pattern (3-oxy piperidine, ethyl oxobutanoate) provides a distinct starting point for SAR studies compared to regioisomeric or heterocycle-substituted analogs . Procurement of the exact CAS 2097893-49-5 ensures that subsequent derivatization and biological evaluation are based on the correct scaffold geometry.

PROTAC or Bifunctional Molecule Intermediate

The ethyl 4-oxobutanoate side chain provides a modifiable ester handle for conjugation to E3 ligase ligands or target protein binders, while the 4,6-dimethylpyrimidin-2-yloxy group may engage specific protein interfaces [1]. Its linear linker architecture differs from the branched acyl analogs, potentially offering more predictable linker geometry in bifunctional molecule design.

Comparator for Pyrimidine-Piperidine Screening Libraries

When screening pyrimidine-piperidine libraries against biological targets (e.g., kinases, GPCRs, epigenetic readers), this compound can serve as a structurally defined comparator to distinguish target engagement driven by the pyrimidine pharmacophore versus the oxobutanoate side chain [1]. Its distinct linker and substitution pattern help deconvolute structure-activity relationships in hit triage.

Analytical Reference Standard for Piperidine-Oxobutanoate Derivatives

The compound's well-defined molecular formula (C₁₇H₂₅N₃O₄, MW 335.40) and unique retention time in reverse-phase HPLC relative to its positional isomers and heterocycle analogs make it suitable as a reference standard for LC-MS method development, purity assessment, and batch-to-batch consistency verification in procurement workflows .

Application
Selection Property
Validation Focus
4,6-Dimethylpyrimidine SAR studies
Scaffold geometry (3-oxy, ethyl oxobutanoate)
Regioisomeric identity, analytical purity
PROTAC/bifunctional molecule intermediate
Linker architecture (linear ester handle)
Ester reactivity, conjugation compatibility
Pyrimidine-piperidine library screening comparator
Defined pharmacophore vs. side chain contribution
Target engagement deconvolution, hit triage
Analytical reference standard
Unique MW (335.40) and HPLC retention
LC-MS method development, batch consistency
Quote Request

Request a Quote for Ethyl 4-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-4-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.